molecular formula C16H19N3O5S B1667256 Amoxicillin, L- CAS No. 26889-93-0

Amoxicillin, L-

Cat. No. B1667256
CAS RN: 26889-93-0
M. Wt: 365.4 g/mol
InChI Key: LSQZJLSUYDQPKJ-BBGACYKPSA-N
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Description

Amoxicillin is a penicillin antibiotic that fights bacteria . It is used to treat many different types of infections caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Amoxicillin is also sometimes used together with another antibiotic called clarithromycin to treat stomach ulcers caused by Helicobacter pylori infection .


Synthesis Analysis

The synthesis of amoxicillin involves dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis . Kinetic parameter regression at different operating temperatures is performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .


Chemical Reactions Analysis

Amoxicillin is a bactericidal antibiotic, meaning it kills bacteria . It does this by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .


Physical And Chemical Properties Analysis

Amoxicillin has a molecular formula of C16H19N3O5S and a molecular weight of 365.4 g/mol . More detailed physical and chemical properties can be found in the referenced material .

Scientific Research Applications

Pharmaceutical Analysis and Quality Control

Amoxicillin is widely used in pharmaceutical analysis and quality control. Techniques like FTIR spectrophotometry are employed as green tools for the quantitative analysis of drugs, including amoxicillin, ensuring the quality and consistency of pharmaceutical products .

Enzymatic Synthesis

Research has been conducted on the enzymatic synthesis of amoxicillin, focusing on dynamic modelling, simulation, and optimisation of bioprocesses to achieve target product specifications .

Drug Release and Antibacterial Performance

Studies have explored the use of cellulose aerogels for controlled drug release of amoxicillin. These aerogels demonstrate excellent antibacterial activity, making them suitable for applications where sustained drug release is required .

4. Sustained Drug Delivery for Bone Infections Amoxicillin has been used in the development of nanocomposites for sustained drug delivery applications. For instance, hydroxyapatite (HAP) nanoparticles loaded with amoxicillin have been synthesized for treating bone infections .

Combating Antibiotic Resistance

Amoxicillin’s effectiveness against drug-resistant bacteria is a significant area of research. Studies are ongoing to explore its potential applications in combating antibiotic resistance and optimizing its properties for clinical use .

6. Development of Active Surfaces with Antimicrobial Functionality Innovative research has led to the development of active surfaces with improved antimicrobial functionality using amoxicillin acrylate (Ac) coating applied on films through imprinting technology and cold plasma treatment .

Safety and Hazards

Amoxicillin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, medical attention should be sought immediately .

Mechanism of Action

Target of Action

L-Amoxicillin, also known as Amoxicillin, is a penicillin derivative that primarily targets bacterial cell walls . It specifically binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the final step in the assembly of the cell wall, which involves cross-linking the peptidoglycan chains .

Mode of Action

L-Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The compromised cell wall integrity leads to bacterial lysis due to the activity of cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by L-Amoxicillin is the synthesis of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, L-Amoxicillin disrupts the structural integrity of the cell wall, leading to bacterial cell lysis . This disruption can lead to the death of the bacteria, effectively treating the infection .

Pharmacokinetics

L-Amoxicillin is rapidly absorbed after oral administration, leading to higher serum concentrations than other similar antibiotics . The mean central volume of distribution is 27.7 L and mean clearance is 21.3 L/h . It is distributed readily into various body tissues and fluids, but poor penetration into the cerebrospinal fluid occurs unless the meninges are inflamed . About 60% of L-Amoxicillin is excreted unchanged in urine .

Result of Action

The primary result of L-Amoxicillin’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection . It’s important to note that l-amoxicillin is only effective against bacteria that are actively growing and synthesizing cell wall .

Action Environment

L-Amoxicillin can be found in various environments due to its widespread use in human and veterinary medicine . In aquatic environments, L-Amoxicillin at environmentally relevant concentrations has been shown to induce embryotoxic and teratogenic effects and oxidative damage . It’s also worth noting that the presence of L-Amoxicillin in the environment can contribute to the development of antibiotic resistance among bacteria .

properties

IUPAC Name

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQZJLSUYDQPKJ-BBGACYKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181396
Record name Amoxicillin, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Amoxicillin

CAS RN

26889-93-0, 26787-78-0
Record name L-Amoxicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26889-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name amoxicillin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870
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Record name Amoxicillin, L-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXICILLIN, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does amoxicillin work against bacteria?

A1: Amoxicillin inhibits bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. [, ] This binding disrupts the formation of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death.

Q2: What is the difference between amoxicillin and “L-Amoxicillin”?

A2: "L-Amoxicillin" likely refers to a long-acting formulation of amoxicillin. [, , ] These formulations aim to extend the drug's presence in the bloodstream, allowing for less frequent dosing. [, ] One study found that a long-acting amoxicillin formulation, designed with enteric-coated granules, achieved longer serum effective hours compared to conventional amoxicillin. []

Q3: Has research explored alternative applications for amoxicillin beyond its direct antibacterial use?

A3: Yes, research has investigated the use of amoxicillin as a building block for creating novel compounds with potentially enhanced antibacterial properties. One avenue involves synthesizing Schiff bases, a class of organic compounds, by reacting amoxicillin with aldehydes like salicylaldehyde or pyridoxal. [, ] Further complexing these Schiff bases with metal ions like zinc(II) or copper(II) resulted in complexes that demonstrated higher antibacterial activity compared to both the Schiff base ligands and the parent amoxicillin. [, , ]

Q4: What are the advantages of using microwave irradiation in the synthesis of these amoxicillin-derived compounds?

A4: Utilizing microwave irradiation in the synthesis offers several advantages over conventional methods. Studies highlight that microwave-assisted synthesis proves to be a more environmentally friendly approach, leading to shorter reaction times, higher product yields, and a simpler work-up procedure. [, , ]

Q5: What do we know about the resistance patterns of Neisseria gonorrhoeae to amoxicillin?

A5: A study focusing on gonorrheal infections found that a portion of N. gonorrhoeae strains isolated from patients exhibited resistance to amoxicillin. [] Notably, 8.4% of the 154 strains tested were identified as beta-lactamase producers, a known mechanism of resistance against beta-lactam antibiotics like amoxicillin. [] This finding highlights the increasing challenge of antimicrobial resistance and underscores the need for continued research into new therapeutic options.

Q6: How is the effectiveness of amoxicillin determined in clinical settings?

A6: In clinical studies evaluating long-acting amoxicillin for oral and urinary tract infections, researchers assessed efficacy using criteria established by relevant medical committees. [, ] These criteria likely involve evaluating clinical symptoms, laboratory findings, and the eradication of the causative bacteria. [, ]

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